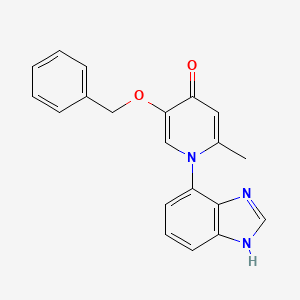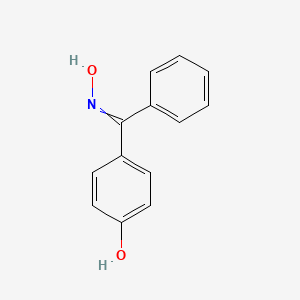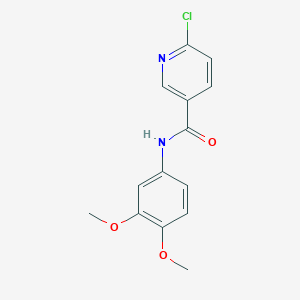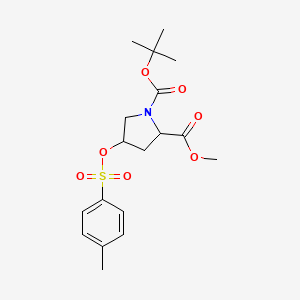
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one is a heterocyclic compound that combines the structural features of benzimidazole and pyridinone Benzimidazole is a well-known pharmacophore with a wide range of biological activities, while pyridinone is often found in compounds with significant medicinal properties
Preparation Methods
The synthesis of 1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Pyridinone Formation: The pyridinone moiety can be introduced through a cyclization reaction involving a suitable precursor such as a β-keto ester or an α,β-unsaturated carbonyl compound.
Coupling Reactions: The final step involves coupling the benzimidazole and pyridinone fragments through a nucleophilic substitution or a similar reaction, often facilitated by a base or a catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or pyridinone rings, depending on the substituents and reaction conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and formation of simpler fragments.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.
Scientific Research Applications
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Biological Studies: Researchers investigate the compound’s interactions with biological targets, including enzymes, receptors, and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound can be used as a probe to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.
Industrial Applications: The compound may find use in the development of new materials, catalysts, or chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to inhibit certain enzymes by binding to their active sites, while the pyridinone ring may interact with other biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents, share the benzimidazole core but differ in their substituents and overall structure.
Pyridinone Derivatives: Compounds like deferiprone, used as an iron chelator, contain the pyridinone moiety but have different substituents and pharmacological properties.
The uniqueness of this compound lies in its combination of both benzimidazole and pyridinone structures, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C20H17N3O2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one |
InChI |
InChI=1S/C20H17N3O2/c1-14-10-18(24)19(25-12-15-6-3-2-4-7-15)11-23(14)17-9-5-8-16-20(17)22-13-21-16/h2-11,13H,12H2,1H3,(H,21,22) |
InChI Key |
OQZLQIKCTDBWBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1C2=CC=CC3=C2N=CN3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(3-Bromophenyl)sulfanyl]propan-2-one](/img/structure/B8714711.png)


![Methyl 3-[(6-chloro-3-methyl-pyridine-2-carbonyl)amino]-2,4-dimethyl-benzoate](/img/structure/B8714740.png)




